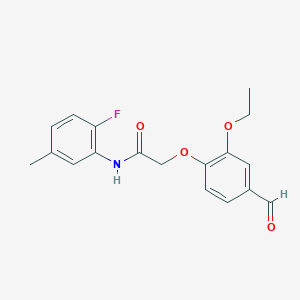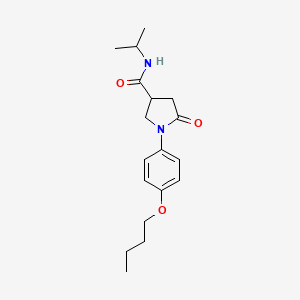
N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea, also known as CFPU, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. This compound belongs to the class of urea-based kinase inhibitors and has shown promising results in pre-clinical studies for the treatment of various types of cancer and inflammatory diseases.
作用机制
N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea exerts its therapeutic effects by inhibiting the activity of several kinases that are involved in the regulation of cell growth and survival. By inhibiting these kinases, this compound can prevent the proliferation of cancer cells and reduce inflammation in inflammatory diseases. This compound has been shown to bind to the ATP-binding site of these kinases, thereby preventing the phosphorylation of downstream signaling molecules.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-cancer and anti-inflammatory effects in pre-clinical studies. In cancer cells, this compound can induce apoptosis and inhibit cell proliferation by blocking the activity of several kinases that are involved in the regulation of cell growth and survival. In inflammatory diseases, this compound can reduce inflammation by inhibiting the activity of JAK2, a kinase that plays a critical role in the development of inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
One of the major advantages of N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea is its potency and selectivity for several kinases that are involved in cancer and inflammatory diseases. This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity in pre-clinical studies. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
For N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea research include the development of more potent and selective analogs, optimization of the synthesis method for improved yield and purity, and investigation of its potential therapeutic applications in other diseases such as neurological disorders and cardiovascular diseases.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promising results in pre-clinical studies for the treatment of cancer and inflammatory diseases. This compound exerts its therapeutic effects by inhibiting the activity of several kinases that are involved in the regulation of cell growth and survival. Although this compound has limitations, such as its poor solubility in water, it has several advantages, including its potency and selectivity for several kinases. Further research is needed to determine its safety and efficacy in human clinical trials and explore its potential therapeutic applications in other diseases.
合成方法
The synthesis of N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea involves the reaction of 3-chloro-4-fluoroaniline with 5-methyl-2-pyridyl isocyanate in the presence of a base catalyst. The resulting intermediate is then treated with a reducing agent to obtain the final product, this compound. The synthesis of this compound is a multi-step process that requires careful optimization of reaction conditions to achieve high yield and purity.
科学研究应用
N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea has been extensively studied for its potential therapeutic applications in cancer and inflammatory diseases. It has been shown to inhibit the activity of several kinases that are involved in the regulation of cell growth and survival, such as VEGFR, FGFR, and PDGFR. This compound has also been shown to inhibit the activity of JAK2, a kinase that plays a critical role in the development of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(5-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3O/c1-8-2-5-12(16-7-8)18-13(19)17-9-3-4-11(15)10(14)6-9/h2-7H,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMUABXMSZCBMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(benzylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5322154.png)
![N-{4-[3-(2-furyl)-3-oxo-1-propen-1-yl]phenyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5322161.png)
![N'-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5322168.png)
![2-{[3-(4-ethoxyphenyl)acryloyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5322176.png)
![(4aS*,8aR*)-6-[(2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5322188.png)
![N~1~,N~1~-dimethyl-N~4~-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]-1,4-piperidinedicarboxamide](/img/structure/B5322190.png)
![1-methoxy-3-(6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ylamino)propan-2-ol](/img/structure/B5322200.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(2-methoxy-2-methylpropanoyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5322223.png)

![1-(2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanoyl)-4-piperidinecarboxamide](/img/structure/B5322239.png)
![1-amino-N-({1-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-pyrrolidinyl}methyl)cyclobutanecarboxamide dihydrochloride](/img/structure/B5322250.png)
![methyl 6-methyl-2-{[3-(3-nitrophenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5322252.png)